molecular formula C6H2F5NS B6351371 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine CAS No. 1204234-84-3

2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine

Cat. No.: B6351371
CAS No.: 1204234-84-3
M. Wt: 215.15 g/mol
InChI Key: IDBVYSZMWWIHKV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by fluorine substituents at positions 2 and 6 and a trifluoromethylsulfanyl (-SCF₃) group at position 2. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their electronic properties, reactivity, and applications in agrochemicals, pharmaceuticals, and materials science. The strong electron-withdrawing nature of the fluorine and -SCF₃ groups significantly influences its chemical behavior, including electrophilic substitution patterns and intermolecular interactions .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBVYSZMWWIHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1SC(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange from Dichloropyridine Precursors

The preparation of 2,6-difluoropyridine, a critical intermediate, is extensively described in US4071521A . This patent outlines a catalytic-free process using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions. Key parameters include:

  • Temperature Range : 175°C–192°C, with optimal yields at 185°C–188°C.

  • Solvent System : DMSO is preferred due to its polar aprotic nature, which facilitates fluoride ion nucleophilicity without requiring high-pressure equipment.

  • Impurity Control : HF content in KF must be <0.015 g per 100 g KF to minimize side reactions, while K₂CO₃ and KHCO₃ are restricted to <0.5 g per 100 g KF to avoid rate inhibition.

A representative reaction achieves 95.9% yield of 2,6-difluoropyridine after 15 hours at 186°C, with minimal solvent decomposition (0.44 g by-products per 100 g DMSO).

Table 1: Optimized Conditions for 2,6-Difluoropyridine Synthesis

ParameterOptimal ValueEffect on Yield/By-products
Temperature185°C–188°CMaximizes reaction rate
KF Purity (HF content)<0.015 g/100 g KFReduces methylthio by-products
Stirring Rate≥50 rpm (baffled)Enhances mass transfer
DMSO Water Content<0.5 g/100 g DMSOPrevents hydrolysis

Functionalization at the 3-Position

Challenges in Introducing Trifluoromethylsulfanyl Groups

While the provided patents focus on halogen exchange, introducing a trifluoromethylsulfanyl (-SCF₃) group at the pyridine’s 3-position requires distinct strategies. General organic chemistry principles suggest two plausible pathways:

  • Nucleophilic Aromatic Substitution (SₙAr) :

    • A pre-functionalized 3-halo-2,6-difluoropyridine could react with trifluoromethylthiolate (CF₃S⁻). However, the electron-withdrawing fluorine substituents meta to the reaction site may deactivate the ring, necessitating elevated temperatures or catalytic activation.

  • Directed Ortho-Metalation (DoM) :

    • Using a directing group (e.g., -SiMe₃) at the 3-position could enable selective lithiation, followed by quenching with a trifluoromethylsulfenyl chloride (CF₃SCl). Subsequent deprotection would yield the target compound.

Neither pathway is explicitly documented in the provided sources, highlighting a gap in the available data. Future research should explore these routes while adhering to the impurity-control principles emphasized in US4071521A .

Integrated Synthesis Proposal

Stepwise Route from 2,6-Dichloropyridine

  • Fluorination :

    • React 2,6-dichloropyridine with anhydrous KF in DMSO at 185°C–188°C for 8–15 hours.

    • Yield : 95–96% 2,6-difluoropyridine.

  • 3-Position Functionalization :

    • Introduce a leaving group (e.g., -Cl or -OTf) via electrophilic substitution.

    • Perform SₙAr with CF₃S⁻ under Cu(I) catalysis, analogous to Ullmann-type couplings.

StepReagents/ConditionsExpected Challenges
Leaving Group InstallationCl₂, FeCl₃ (electrophilic chlorination)Regioselectivity at 3-position
SₙAr with CF₃S⁻CF₃SK, DMF, 120°C, 24hRing deactivation by fluorine

Solvent and Impurity Considerations

The use of DMSO, as validated in US4071521A , is critical for high-yield fluorination . However, its thermal stability above 190°C limits its suitability for subsequent high-temperature sulfanylation steps. Alternative solvents like sulfolane or NMP may be explored, though their compatibility with CF₃S⁻ reagents remains untested.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethylsulfanyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Cross-Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Common Reagents and Conditions

    Fluorinating Agents: Antimony trifluoride (SbF3), antimony pentachloride (SbCl5)

    Catalysts: Palladium catalysts for cross-coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines.

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is primarily related to its ability to interact with various molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations and Electronic Effects

(a) 2,6-Difluoro-3-hydroxypyridine
  • Structure : Features hydroxyl (-OH) at position 3 instead of -SCF₃.
  • Reactivity : The hydroxyl group participates in hydrogen bonding and is susceptible to protection/deprotection strategies (e.g., MOM protection, as described in Scheme 25B of ).
  • Applications : Intermediate in synthesizing fused pyridine systems (e.g., furopyridines) via Strecker reactions .
(b) 2,6-Difluoro-3-(methoxymethoxy)pyridine
  • Structure : Methoxymethoxy (MOM) group at position 3.
  • Synthetic Utility : Used as a protected intermediate to prevent premature reactivity during multi-step syntheses (e.g., formylation and cyclization reactions) .
(c) 2,6-Difluoro-3-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl (-CF₃) at position 3 instead of -SCF₃.
  • Properties : Higher thermal stability due to the absence of sulfur but reduced nucleophilic reactivity compared to -SCF₃. Catalog data () lists a molecular weight of 183.08 g/mol (CAS: 58584-98-8), whereas the -SCF₃ analog would have a higher molecular weight (~221.1 g/mol).
(d) 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
  • Structure : Combines iodine and trifluoromethanesulfonate groups.
  • Reactivity : Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while triflate groups act as leaving groups in nucleophilic substitutions .

Physical and Chemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine -SCF₃ C₆H₂F₅NS ~221.1 High lipophilicity; strong electron withdrawal
2,6-Difluoro-3-hydroxypyridine -OH C₅H₃F₂NO 131.08 Hydrogen-bonding capability
2,6-Difluoro-3-(trifluoromethyl)pyridine -CF₃ C₆H₂F₅N 183.08 Thermal stability; limited solubility in polar solvents
2,6-Difluoro-3-boronate pyridine -B(pin) C₁₁H₁₄BF₂NO₂ 241.04 Boron-containing intermediate for Suzuki couplings

Biological Activity

2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds, enhancing their bioavailability and efficacy against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Fluorine Substituents : Two fluorine atoms at the 2 and 6 positions.
  • Trifluoromethylsulfanyl Group : A trifluoromethyl group (-CF3) attached to a sulfur atom, enhancing lipophilicity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated groups can enhance binding affinity to enzymes or receptors by:

  • Increasing Lipophilicity : This allows better membrane penetration.
  • Modulating Enzyme Activity : Fluorination can alter the electronic properties of the compound, affecting enzyme-substrate interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro through mechanisms such as:

  • Inducing apoptosis (programmed cell death).
  • Inhibiting angiogenesis (formation of new blood vessels that feed tumors).

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro tests against Mycobacterium tuberculosisSignificant inhibition observed; IC50 values reported at low micromolar concentrations.
AnticancerCell viability assays on cancer cell linesReduced cell viability by up to 70% in treated groups compared to controls.
Enzyme inhibitionEnzyme kinetics assaysCompetitive inhibition observed with Ki values indicating strong binding affinity.

Q & A

Q. What are the established synthetic routes for 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine?

Synthesis typically involves halogenation and sulfanyl-group introduction. For example:

  • Lithium diisopropylamide (LDA)-mediated deprotonation in tetrahydrofuran (THF) at -78°C enables regioselective functionalization of the pyridine ring, as demonstrated in analogous difluoropyridine syntheses .
  • Substitution reactions using trifluoromethylsulfanyl sources (e.g., TFS reagents) under controlled conditions, with monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Spectroscopic methods : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine and proton environments, while IR spectroscopy identifies sulfur- and fluorine-related functional groups .
  • X-ray crystallography resolves stereoelectronic effects, particularly when the compound forms coordination complexes (e.g., iridium-based systems) .
  • Elemental analysis and mass spectrometry validate purity and molecular weight .

Q. What are the stability considerations for handling and storage?

  • Store under inert atmosphere (Ar/N2_2) at 2–8°C to prevent hydrolysis or oxidation of the trifluoromethylsulfanyl group .
  • Avoid prolonged exposure to moisture, as fluorinated pyridines are prone to ring-opening reactions under acidic/basic conditions .

Q. How does the compound behave in nucleophilic substitution reactions?

The 3-(trifluoromethylsulfanyl) group acts as a moderate electron-withdrawing moiety, directing electrophiles to the 2- and 6-fluoro positions. For example:

  • Suzuki-Miyaura coupling with boronic acids using Pd catalysts yields biaryl derivatives, critical for pharmaceutical intermediates .
  • Azidation with sodium azide produces azido analogs for click chemistry applications .

Advanced Research Questions

Q. How can this compound be utilized in designing metal coordination complexes?

  • The pyridine nitrogen and fluorine atoms serve as ligands for transition metals . For instance, iridium(III) complexes with this ligand exhibit monoclinic (P21/n) crystal structures , confirmed by single-crystal X-ray diffraction (a=7.7126a = 7.7126 Å, b=18.2039b = 18.2039 Å, c=16.3534c = 16.3534 Å, β=99.371\beta = 99.371^\circ) .
  • Such complexes are studied for photophysical properties in OLEDs or catalytic applications .

Q. What computational methods predict its bioactivity?

  • Molecular docking simulations assess interactions with biological targets (e.g., enzymes, receptors). The trifluoromethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in drug design .

Q. What is its role in antimicrobial agent development?

  • Analogous thieno-pyridine derivatives demonstrate antibacterial/antifungal activity via membrane disruption or enzyme inhibition. Researchers modify the sulfanyl group to optimize biodynamic profiles .
  • Structure-activity relationship (SAR) studies correlate substituent electronegativity with microbial target affinity .

Q. How are coupling reactions optimized for scale-up synthesis?

  • Palladium catalysis : Use Pd(PPh3_3)4_4 or XPhos Pd G3 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates to enhance yield (>80%) .
  • Solvent selection : THF or DMF at 60–80°C balances reaction rate and side-product minimization .

Q. What challenges arise in crystallographic studies of derivatives?

  • Disorder in fluorine positions : Refinement requires high-resolution data (e.g., synchrotron sources) to resolve overlapping electron densities .
  • Thermal motion : Anisotropic displacement parameters (ADPs) must be modeled accurately for iridium complexes .

Q. How do solvent and temperature affect regioselectivity in synthesis?

  • Low temperatures (-78°C) favor kinetic control, preventing undesired polysubstitution .
  • Polar aprotic solvents (THF, DMF) stabilize intermediates and enhance solubility of fluorinated precursors .

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